molecular formula C8H7BrN2 B1373432 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-51-7

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1373432
CAS No.: 1190319-51-7
M. Wt: 211.06 g/mol
InChI Key: FGQVFNJXOVQUCQ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 6th position and a methyl group at the 2nd position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine are currently unknown . As a novel compound, its effects on various biochemical pathways have not been extensively studied. Future research will likely provide insights into the pathways this compound influences.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes, making this compound a potential candidate for targeted therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival . Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing their normal function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as liver damage or gastrointestinal disturbances . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of this compound is a key factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrole and pyridine precursors.

    Bromination: The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

    Cyclization: The brominated intermediate undergoes cyclization with the pyridine ring under acidic or basic conditions to form the fused pyrrolopyridine structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles such as amines, thiols, and alkoxides under palladium-catalyzed cross-coupling conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Substituted Pyrrolopyridines: Formed by substitution reactions.

    N-Oxides: Formed by oxidation reactions.

    Debrominated Products: Formed by reduction reactions.

Scientific Research Applications

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmaceutical agents targeting various diseases, including cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group at the 2nd position.

    2-Bromo-6-methylpyridine: Has a similar bromine and methyl substitution but lacks the fused pyrrole ring.

    1H-Pyrrolo[2,3-b]pyridine: Similar fused ring structure but different substitution pattern.

Uniqueness

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methyl group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.

Properties

IUPAC Name

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQVFNJXOVQUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-51-7
Record name 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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